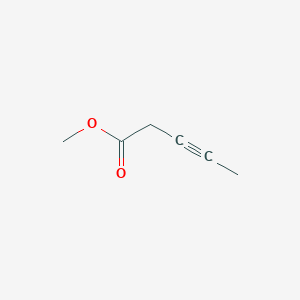

Methyl pent-3-ynoate

Descripción

Methyl pent-3-ynoate is an alkyne-containing ester with the molecular formula C₆H₈O₂. Its structure features a triple bond between the C3 and C4 positions (relative to the ester group) and a methyl ester moiety. This compound is part of the broader class of ynoates (esters with carbon-carbon triple bonds), which are valuable in organic synthesis for their reactivity in cycloadditions, nucleophilic additions, and as precursors to complex molecules.

Propiedades

Número CAS |

22377-43-1 |

|---|---|

Fórmula molecular |

C6H8O2 |

Peso molecular |

112.13 g/mol |

Nombre IUPAC |

methyl pent-3-ynoate |

InChI |

InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h5H2,1-2H3 |

Clave InChI |

UMYFLLZNADNNSZ-UHFFFAOYSA-N |

SMILES |

CC#CCC(=O)OC |

SMILES canónico |

CC#CCC(=O)OC |

Sinónimos |

Methyl Pent-3-ynoate |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Methyl Pent-3-enoate (C₆H₁₀O₂)

Structural Differences :

- Methyl pent-3-enoate contains a double bond (sp² hybridization) at the C3 position, whereas methyl pent-3-ynoate has a triple bond (sp hybridization) at the same position .

- The molecular formula differs by two hydrogen atoms (C₆H₁₀O₂ vs. C₆H₈O₂), reflecting the unsaturation degree.

Reactivity Contrasts :

- Enoates (e.g., methyl pent-3-enoate) undergo electrophilic additions (e.g., halogenation) and Diels-Alder reactions due to the electron-rich double bond.

- Ynoates (e.g., methyl pent-3-ynoate) participate in cycloadditions (e.g., [2+2] or Huisgen reactions) and nucleophilic additions (e.g., Grignard reactions), leveraging the electrophilic triple bond.

- The triple bond in ynoates can react with two equivalents of Grignard reagents to form tertiary alcohols, a behavior observed in ethyl pent-4-ynoate reactions .

Physical Properties :

- Ynoates generally exhibit higher boiling points than enoates due to increased molecular linearity and dipole interactions (e.g., sp-hybridized carbons).

- Methyl pent-3-ynoate is expected to have lower solubility in polar solvents compared to enoates because of reduced electron density in the triple bond region .

Ethyl Pent-3-ynoate (C₇H₁₀O₂)

Structural Differences :

- Ethyl pent-3-ynoate substitutes the methyl ester group with an ethyl ester (-OCOOCH₂CH₃), increasing its molecular weight (126.15 g/mol vs. ~112.13 g/mol for methyl pent-3-ynoate) .

Reactivity Similarities :

- Both methyl and ethyl ynoates react similarly with Grignard reagents, requiring two moles of CH₃MgBr to fully reduce the triple bond and form tertiary alcohols .

Physical Properties :

Ethyl Pent-4-ynoate (C₇H₁₀O₂)

Structural Differences :

- The triple bond is positioned at C4 instead of C3, altering regiochemistry and electronic effects.

Reactivity Implications :

- The terminal triple bond in pent-4-ynoates may favor terminal alkyne reactivity, such as oxidative cleavage to carboxylic acids, whereas internal ynoates (e.g., pent-3-ynoates) are more stable toward such reactions.

- Grignard addition patterns may differ due to steric and electronic effects at the C4 position .

Key Research Findings

- Synthetic Utility: Methyl pent-3-ynoate’s triple bond enables diverse transformations, such as forming heterocycles or serving as a dienophile in cycloadditions .

- Natural Product Context: Methyl esters like sandaracopimaric acid () highlight the prevalence of ester functionalities in natural resins, though ynoates are rare in nature .

- Regulatory Considerations: Handling ynoates may require precautions due to their reactivity, as suggested by hazard info in ethyl pent-3-ynoate’s documentation .

Q & A

Q. How does methyl pent-3-ynoate’s electronic structure influence its performance in click chemistry vs. traditional organic synthesis?

- Methodological Answer : Perform NBO analysis to quantify hyperconjugation between the alkyne and ester groups. Compare Fukui indices to identify nucleophilic/electrophilic sites. Experimental validation via competition experiments (e.g., alkyne vs. azide excess) can resolve mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.